molecular formula C44H54O5 B1670956 Gianvi CAS No. 164017-31-6

Gianvi

Cat. No. B1670956
CAS RN: 164017-31-6
M. Wt: 662.9 g/mol
InChI Key: JLQFVGYYVXALAG-CFEVTAHFSA-N
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Description

Gianvi is a combination birth control pill containing female hormones that prevent ovulation . It also causes changes in your cervical mucus and uterine lining, making it harder for sperm to reach the uterus and harder for a fertilized egg to attach to the uterus . Gianvi is used as contraception to prevent pregnancy . This medicine is also used to treat moderate acne in women who are at least 14 years old and have started having menstrual periods, and who wish to use birth control pills .


Molecular Structure Analysis

Drospirenone, one of the active ingredients in Gianvi, is a synthetic progestin commonly found in oral contraceptives . Its chemical formula is C24H30O3 .

Mechanism of Action

Gianvi works primarily by preventing ovulation, which is the release of an egg from an ovary . It also causes changes in the cervical mucus and the lining of the uterus, making it harder for sperm to reach the uterus and for a fertilized egg to attach to the uterus .

Safety and Hazards

Gianvi may cause serious side effects. Stop using Gianvi and call your doctor at once if you have signs of a stroke, blood clot, heart attack, liver problems, increased blood pressure, swelling in your hands, ankles, or feet, a change in the pattern or severity of migraine headaches, or symptoms of depression . Do not use Gianvi if you are pregnant or if you recently had a baby .

Future Directions

Gianvi should be taken in the order directed on the package at the same time each day, preferably after the evening meal or at bedtime with some liquid, as needed . Gianvi can be taken without regard to meals . Gianvi should not be considered effective as a contraceptive until after the first 7 consecutive days of product administration .

properties

IUPAC Name

(1R,2R,4R,10R,11S,14S,15S,16S,18S,19S)-10,14-dimethylspiro[hexacyclo[9.8.0.02,4.05,10.014,19.016,18]nonadec-5-ene-15,5'-oxolane]-2',7-dione;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O3.C20H24O2/c1-22-6-3-12(25)9-17(22)13-10-14(13)20-16(22)4-7-23(2)21(20)15-11-18(15)24(23)8-5-19(26)27-24;1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h9,13-16,18,20-21H,3-8,10-11H2,1-2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t13-,14+,15-,16+,18+,20-,21+,22-,23+,24+;16-,17-,18+,19+,20+/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQFVGYYVXALAG-CFEVTAHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1C3CC3C4C2CCC5(C4C6CC6C57CCC(=O)O7)C.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1[C@@H]3C[C@@H]3[C@@H]4[C@@H]2CC[C@]5([C@H]4[C@@H]6C[C@@H]6[C@@]57CCC(=O)O7)C.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H54O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80936898
Record name 5a,7a-Dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolane]-3,5'(4H)-dione--19-norpregna-1(10),2,4-trien-20-yne-3,17-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

662.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Yasmin

CAS RN

164017-31-6
Record name Drospirenone mixture with Ethinylestradiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164017316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5a,7a-Dimethyl-1,1a,5,5a,5b,6,7,7a,8a,9,9a,9b,9c,9d-tetradecahydrospiro[cyclopropa[4,5]cyclopenta[1,2-a]cyclopropa[l]phenanthrene-8,2'-oxolane]-3,5'(4H)-dione--19-norpregna-1(10),2,4-trien-20-yne-3,17-diol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80936898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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